2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride
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Overview
Description
2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol typically involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts. The reaction is carried out under reflux conditions in water, yielding the desired product with good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of nanocatalysts, such as magnesium oxide nanoparticles, can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another sulfur- and nitrogen-containing heterocyclic compound with similar biological activities.
1,3,4-Thiadiazole: A closely related compound with a similar structure but different functional groups.
2-Mercapto-5-methyl-1,3,4-thiadiazole: A thiadiazole derivative with a mercapto group instead of an amino group.
Uniqueness
2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.2ClH/c6-3-5-8-7-4(10-5)1-2-9;;/h9H,1-3,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYWHZTKTYGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NN=C(S1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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